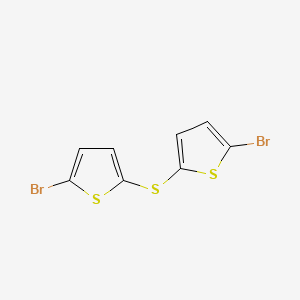![molecular formula C13H18O3 B12564050 2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol CAS No. 190774-89-1](/img/structure/B12564050.png)
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol is an organic compound characterized by a dioxolane ring attached to a phenylethyl group and an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol typically involves the reaction of phenylethyl alcohol with ethylene oxide in the presence of a catalyst such as aluminum trichloride. This reaction forms an intermediate aluminum alkoxide, which is subsequently hydrolyzed to yield the desired product . Another method involves the hydrogenation of styrene oxide to produce phenylethyl alcohol, which can then be reacted with ethylene oxide to form the target compound .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with aromatic receptors, while the dioxolane ring may participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to various effects .
相似化合物的比较
Similar Compounds
2-Phenylethanol: A simpler compound with a phenylethyl group attached to a hydroxyl group.
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenol: A compound with a similar dioxolane ring but with a phenol group instead of ethan-1-ol.
Uniqueness
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol is unique due to the presence of both a dioxolane ring and an ethan-1-ol moiety, which confer distinct chemical and physical properties
属性
CAS 编号 |
190774-89-1 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethanol |
InChI |
InChI=1S/C13H18O3/c14-9-8-13(15-10-11-16-13)7-6-12-4-2-1-3-5-12/h1-5,14H,6-11H2 |
InChI 键 |
CNRPQYTYOKIYST-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)(CCC2=CC=CC=C2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3,5-Bis(3-hydroxypropylamino)-2,4,6-trinitroanilino]propan-1-ol](/img/structure/B12563967.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B12563968.png)
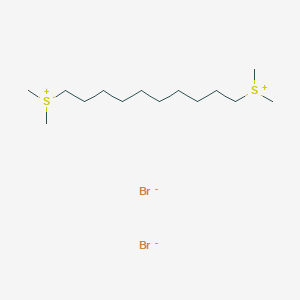
![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane](/img/structure/B12563976.png)
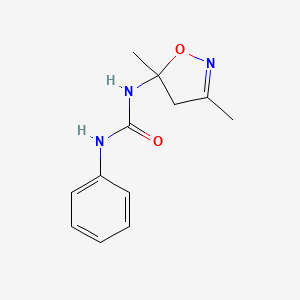
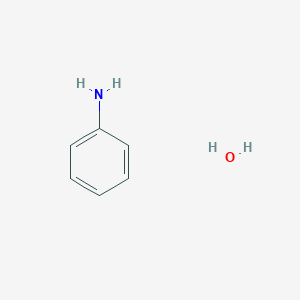
![1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one](/img/structure/B12563993.png)
![2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine](/img/structure/B12563999.png)
![Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane](/img/structure/B12564006.png)
![2-Fluorobenzo[f]quinoline](/img/structure/B12564009.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)
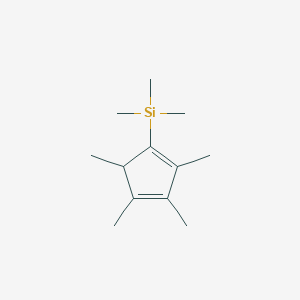
![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)
